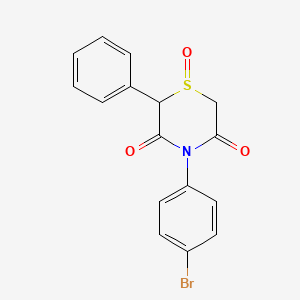

4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

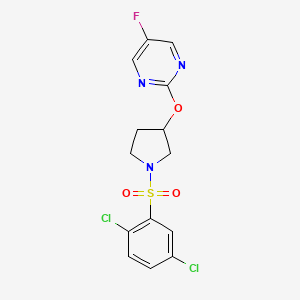

The compound 4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione is a novel heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with readily available starting materials. For instance, the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones is achieved through a one-step reaction involving 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones in ethanol under reflux conditions . This process likely involves nucleophilic substitution, ring opening, and intramolecular cyclization. Similarly, the synthesis of 1,3-thiazin-4-ones from 2-(bromomethyl)alkenoates and S-nucleophiles in aqueous medium demonstrates the versatility of nucleophilic displacement reactions in constructing the thiazine core .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various analytical techniques such as FTIR, NMR, HRMS, and X-ray crystallography. For example, the structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was confirmed using 1H NMR, MS, and X-ray structure determination . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their molecular structure. The presence of electron-withdrawing groups such as bromophenyl can affect the compound's behavior in chemical reactions. Although the specific reactions of this compound are not discussed, the papers provide examples of how related compounds can undergo nucleophilic substitution and cyclization reactions to form complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For instance, the crystal structure analysis of 1,3-bis(4'-bromophenyl)-propane-1,2,3-trione reveals that the π-character is localized in the phenyl rings and carbonyl groups, which can influence the compound's physical properties such as solubility and melting point . The chemical properties, such as reactivity and stability, are also determined by the molecular framework and substituents present in the compound.

科学的研究の応用

Synthesis and Application in Chemical Reactions

4-(4-Bromophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione and related compounds have been extensively utilized in chemical synthesis. For instance, o-Bromophenyl isocyanide is used in the synthesis of 1-substituted benzimidazoles, indicating its role in constructing complex molecular structures (Lygin & Meijere, 2009). Similarly, 4-bromophenyl tert-butyl sulfide serves as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting its importance in molecular electronics (Stuhr-Hansen et al., 2005).

Luminescent Materials and Explosives Detection

Compounds related to 4-(4-Bromophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione have been synthesized for applications in detecting explosives and small organic molecules. Notably, porous luminescent covalent-organic polymers (COPs) derived from tris(4-bromophenyl)amine show fast responses and high sensitivity to nitroaromatic explosives, particularly picric acid (PA) and 2,4,6-trinitrotoluene (TNT) (Xiang & Cao, 2012).

Crystal Structure Analysis

The crystal structures of various derivatives of 4-(4-Bromophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione have been analyzed to understand their molecular configuration and interaction patterns. For example, the crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate was examined to determine the dihedral angles between the bromophenyl, phenyl, and phenol rings and the thiazolidene ring, which contribute to the formation of two-dimensional networks in the crystal lattice (Mague et al., 2014).

特性

IUPAC Name |

4-(4-bromophenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3S/c17-12-6-8-13(9-7-12)18-14(19)10-22(21)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYZBTONNAVBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)